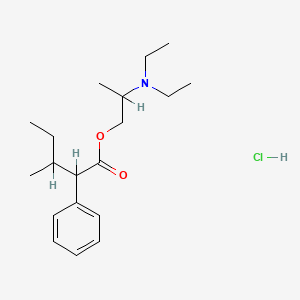

2-(Diethylamino)propyl alpha-phenyl-beta-methylvalerate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “C 4150” refers to AISI 4150 alloy steel, a high-strength, low-alloy steel known for its excellent hardenability, good toughness, and high tensile strength. It is commonly used in applications that require high strength and wear resistance, such as gears, shafts, bearings, and other components subjected to high stress levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

AISI 4150 alloy steel is typically produced through a combination of alloying and heat treatment processes. The primary elements in its composition include iron, carbon, chromium, manganese, molybdenum, silicon, phosphorus, and sulfur . The steel is melted in an electric arc furnace, followed by refining in a ladle furnace to achieve the desired chemical composition. The molten steel is then cast into billets or ingots, which are subsequently hot-rolled into the final product forms.

Industrial Production Methods

Industrial production of AISI 4150 alloy steel involves several key steps:

Melting: The raw materials are melted in an electric arc furnace.

Refining: The molten steel is refined in a ladle furnace to remove impurities and adjust the chemical composition.

Casting: The refined steel is cast into billets or ingots.

Hot Rolling: The billets or ingots are hot-rolled into the desired shapes and sizes.

Heat Treatment: The final products undergo heat treatment processes such as annealing, normalizing, and tempering to achieve the required mechanical properties.

Chemical Reactions Analysis

Types of Reactions

AISI 4150 alloy steel undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the steel’s properties and enhancing its performance in different applications.

Common Reagents and Conditions

Oxidation: The steel can undergo oxidation reactions when exposed to high temperatures and oxygen-rich environments. This process forms an oxide layer on the surface, which can affect the steel’s mechanical properties.

Reduction: Reduction reactions are used to remove oxides and other impurities from the steel during refining processes. Common reducing agents include carbon and hydrogen.

Substitution: Substitution reactions involve replacing one element in the steel’s composition with another to achieve specific properties.

Major Products Formed

The major products formed from these reactions include various oxides, carbides, and nitrides, which contribute to the steel’s overall strength, hardness, and wear resistance .

Scientific Research Applications

AISI 4150 alloy steel has a wide range of scientific research applications, including:

Chemistry: Used in the development of high-strength materials and components for chemical processing equipment.

Biology: Utilized in the fabrication of medical instruments and devices that require high strength and durability.

Medicine: Employed in the production of surgical tools and implants due to its biocompatibility and mechanical properties.

Industry: Widely used in the automotive, aerospace, and machinery industries for manufacturing gears, shafts, axles, and other high-stress components

Mechanism of Action

The mechanism by which AISI 4150 alloy steel exerts its effects is primarily through its unique combination of alloying elements. The presence of carbon, chromium, manganese, and molybdenum enhances the steel’s hardenability, toughness, and tensile strength. These elements form various carbides and nitrides, which contribute to the steel’s overall mechanical properties. The molecular targets and pathways involved include the formation of a martensitic microstructure during heat treatment, which provides the steel with its high strength and hardness .

Comparison with Similar Compounds

AISI 4150 alloy steel can be compared with other similar low-alloy steels, such as AISI 4140 and AISI 4340. While all three steels share similar alloying elements, AISI 4150 has a higher carbon content, which provides it with greater hardness and wear resistance. AISI 4140, on the other hand, has slightly lower carbon content, making it more ductile and easier to machine. AISI 4340 contains additional nickel, which enhances its toughness and impact resistance .

List of Similar Compounds

- AISI 4140

- AISI 4340

- AISI 4130

- AISI 8620

Properties

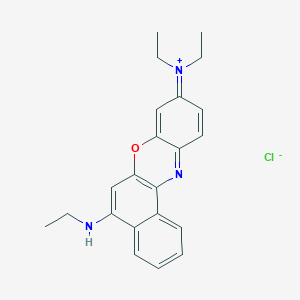

CAS No. |

12741-70-7 |

|---|---|

Molecular Formula |

C19H32ClNO2 |

Molecular Weight |

341.9 g/mol |

IUPAC Name |

2-(diethylamino)propyl 3-methyl-2-phenylpentanoate;hydrochloride |

InChI |

InChI=1S/C19H31NO2.ClH/c1-6-15(4)18(17-12-10-9-11-13-17)19(21)22-14-16(5)20(7-2)8-3;/h9-13,15-16,18H,6-8,14H2,1-5H3;1H |

InChI Key |

LFNQBJPFKGPAPD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C1=CC=CC=C1)C(=O)OCC(C)N(CC)CC.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester)](/img/structure/B12771954.png)